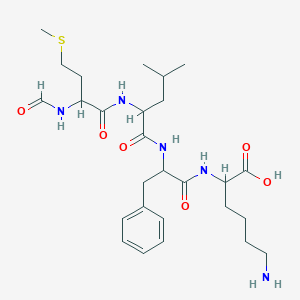
N-Formylmethionylleucylphenylalanyllysine
Descripción general
Descripción
N-Formylmethionylleucylphenylalanyllysine is a synthetic peptide composed of the amino acids methionine, leucine, phenylalanine, and lysine, with a formyl group attached to the methionine residue. This compound is known for its role in initiating protein synthesis in bacteria and mitochondria, where it is recognized by the ribosome as the starting amino acid for protein translation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Formylmethionylleucylphenylalanyllysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The formylation of the methionine residue is achieved by treating the peptide with formic acid or formyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for verification of the peptide sequence .
Análisis De Reacciones Químicas
Types of Reactions
N-Formylmethionylleucylphenylalanyllysine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Formyl group substitution can be achieved using nucleophiles under basic conditions.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Methionine.
Substitution: Various substituted peptides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Formylmethionylleucylphenylalanyllysine has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and modification studies.
Biology: Plays a crucial role in studying protein synthesis and ribosomal function.
Medicine: Investigated for its potential in developing antimicrobial agents and understanding immune responses.
Industry: Utilized in the production of synthetic peptides for research and therapeutic purposes.
Mecanismo De Acción
N-Formylmethionylleucylphenylalanyllysine exerts its effects by mimicking the natural formylmethionine used in bacterial protein synthesis. It binds to the ribosome and initiates the translation process by positioning itself in the P-site of the ribosome. This positioning allows for the subsequent addition of amino acids to the growing peptide chain. The formyl group plays a critical role in the recognition and binding of the peptide to the ribosome .
Comparación Con Compuestos Similares
Similar Compounds
N-Formylmethionine: A simpler form of the peptide with only the formylmethionine residue.
N-Formylmethionylleucine: A shorter peptide with methionine and leucine residues.
N-Formylmethionylleucylphenylalanine: A peptide similar to N-Formylmethionylleucylphenylalanyllysine but lacking the lysine residue
Uniqueness
This compound is unique due to its specific sequence and the presence of the lysine residue, which can influence its binding properties and biological activity. The combination of these amino acids and the formyl group makes it a valuable tool in studying protein synthesis and developing peptide-based therapeutics .
Propiedades
IUPAC Name |
6-amino-2-[[2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43N5O6S/c1-18(2)15-22(31-24(34)20(29-17-33)12-14-39-3)25(35)32-23(16-19-9-5-4-6-10-19)26(36)30-21(27(37)38)11-7-8-13-28/h4-6,9-10,17-18,20-23H,7-8,11-16,28H2,1-3H3,(H,29,33)(H,30,36)(H,31,34)(H,32,35)(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERILMBTPCSYNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562404 | |
| Record name | N-Formylmethionylleucylphenylalanyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104180-18-9 | |
| Record name | N-Formylmethionylleucylphenylalanyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



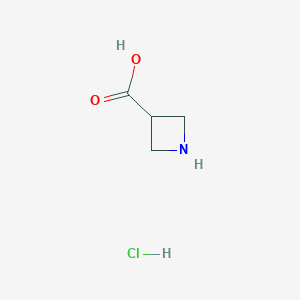
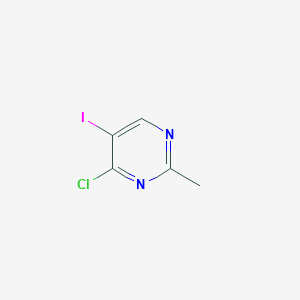




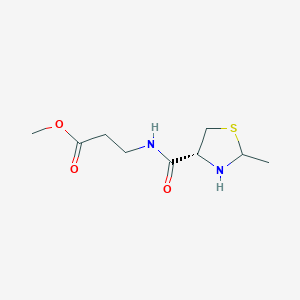



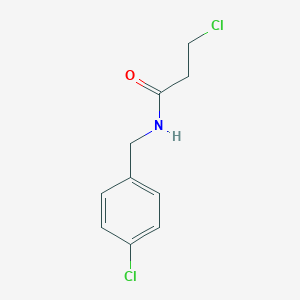
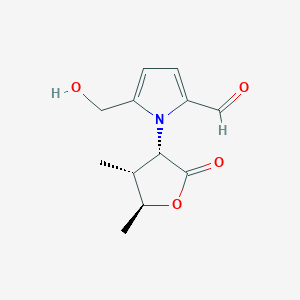
![4-Imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B9796.png)
